4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
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Overview
Description
4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a synthetic organic compound belonging to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and trimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown promise in biological studies, particularly in the investigation of its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can bind to and inhibit certain enzymes and proteins involved in cellular processes. For example, it has been found to inhibit the activity of Bcl2 anti-apoptotic protein, leading to the induction of apoptosis in cancer cells . Additionally, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the trimethyl substitution.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives: These derivatives have been studied for their potential as ATR inhibitors and exhibit similar biological activities.
Uniqueness
4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13Cl2N3 |
---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
4-chloro-6,7,7-trimethyl-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H12ClN3.ClH/c1-9(2)7-6(4-13(9)3)8(10)12-5-11-7;/h5H,4H2,1-3H3;1H |
InChI Key |
MOYXOHBIANGCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1C)C(=NC=N2)Cl)C.Cl |
Origin of Product |
United States |
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